RN-1747

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du RN 1747 implique plusieurs étapes clés :

Matières premières : La synthèse commence par le chlorure de 4-chloro-2-nitrobenzènesulfonyle et la benzylpipérazine.

Conditions de réaction : La réaction a généralement lieu en présence d'une base telle que la triéthylamine, dans des conditions anhydres et à une température contrôlée afin de garantir la formation du produit souhaité.

Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne afin d'obtenir du RN 1747 avec une pureté élevée

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du RN 1747 ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle afin de garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de réactions

Le RN 1747 subit principalement les types de réactions suivants :

Oxydation : Le groupe nitro du RN 1747 peut être réduit en groupe amino dans des conditions appropriées.

Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, conduisant à la formation de divers dérivés

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions basiques pour substituer le groupe chloro

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent des dérivés aminés et divers composés substitués, selon les réactifs utilisés .

Applications de la recherche scientifique

Le RN 1747 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier les propriétés et les fonctions des canaux TRPV4.

Biologie : Aide à comprendre le rôle de TRPV4 dans les processus physiologiques tels que l'osmorégulation, la mécanotransduction et la sensation de température.

Médecine : En cours d'investigation pour ses applications thérapeutiques potentielles dans des affections telles que la douleur chronique, les maladies cardiovasculaires et les troubles respiratoires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les canaux TRPV4

Mécanisme d'action

Le RN 1747 exerce ses effets en se liant au canal TRPV4, ce qui entraîne son activation. Cette activation entraîne l'afflux d'ions calcium dans la cellule, ce qui déclenche diverses voies de signalisation en aval. Le site de liaison spécifique du RN 1747 sur TRPV4 est distinct des autres agonistes connus, ce qui contribue à son profil pharmacologique unique .

Applications De Recherche Scientifique

RN 1747 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the properties and functions of TRPV4 channels.

Biology: Helps in understanding the role of TRPV4 in physiological processes such as osmoregulation, mechanotransduction, and temperature sensation.

Medicine: Investigated for its potential therapeutic applications in conditions like chronic pain, cardiovascular diseases, and respiratory disorders.

Industry: Utilized in the development of new drugs targeting TRPV4 channels

Mécanisme D'action

RN 1747 exerts its effects by binding to the TRPV4 channel, leading to its activation. This activation results in the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The specific binding site of RN 1747 on TRPV4 is distinct from other known agonists, contributing to its unique pharmacological profile .

Comparaison Avec Des Composés Similaires

Composés similaires

4α-phorbol 12,13-didécanoate (4α-PDD) : Un autre agoniste de TRPV4 avec une puissance similaire mais des profils de sélectivité différents.

GSK1016790A : Un agoniste puissant de TRPV4 avec une efficacité plus élevée que celle du RN 1747.

Rouge de ruthénium : Un antagoniste non sélectif des canaux TRP qui peut inhiber l'activité de TRPV4

Unicité

Le RN 1747 est unique en raison de son activation sélective de TRPV4 et de sa capacité à antagoniser TRPM8 à des concentrations plus élevées. Cette double activité en fait un composé précieux pour étudier les interactions complexes entre différents canaux TRP .

Activité Biologique

RN-1747 is a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which plays a significant role in various physiological processes, including nociception, osmoregulation, and mechanosensation. This article provides an in-depth exploration of the biological activity of this compound based on diverse research findings, including data tables and case studies.

Overview of TRPV4 and this compound

TRPV4 is a member of the TRP channel family and is activated by various stimuli such as temperature changes, mechanical stress, and endogenous lipid mediators. This compound has been characterized as a potent TRPV4 agonist with notable selectivity over other TRP channels, including TRPV1, TRPV3, and TRPM8.

Key Characteristics of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Purity | >98% |

| Selectivity | Selective TRPV4 agonist |

| EC50 Values | 0.77 µM (human), 4.0 µM (mouse), 4.1 µM (rat) |

| TRPM8 Antagonist IC50 | 4.0 µM |

This compound activates TRPV4 channels leading to an influx of calcium ions () into cells. This activation can modulate various cellular functions, including inflammation and pain perception. Research indicates that this compound can enhance intracellular calcium levels significantly when administered to different cell types.

Study on Pain Modulation

A study investigated the effects of this compound on pain modulation in animal models. The results demonstrated that administration of this compound resulted in a significant increase in pain thresholds in response to noxious stimuli:

- Experimental Setup : Mice were administered this compound at varying doses.

- Findings :

- At doses of 1 µM and 10 µM, there was a marked increase in pain threshold compared to control.

- The effect was dose-dependent with statistical significance (p < 0.05).

TRPV4 Activation in Inflammatory Conditions

Another study focused on the role of this compound in inflammatory conditions using a knee joint inflammation model:

- Methodology : this compound was injected intra-articularly.

- Results :

- Enhanced responsiveness of C-fibers to mechanical stimuli was observed.

- The inflammatory response was modulated, indicating potential therapeutic applications for conditions like osteoarthritis.

Comparative Analysis with Other Compounds

This compound's biological activity can be compared with other known TRPV4 modulators such as GSK1016790A (agonist) and RN-1734 (antagonist).

| Compound | Type | Effect on TRPV4 |

|---|---|---|

| This compound | Agonist | Activates TRPV4 |

| GSK1016790A | Agonist | Activates TRPV4 |

| RN-1734 | Antagonist | Inhibits TRPV4 |

Propriétés

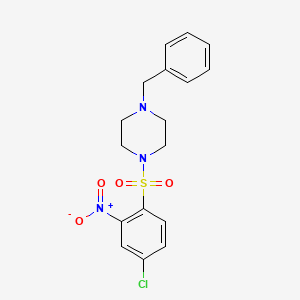

IUPAC Name |

1-benzyl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c18-15-6-7-17(16(12-15)21(22)23)26(24,25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVYSJQUMALEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408000 | |

| Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024448-59-6 | |

| Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.